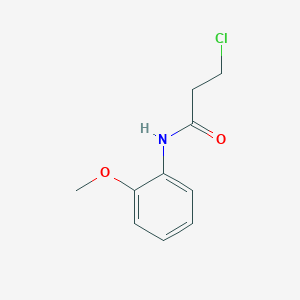

3-chloro-N-(2-methoxyphenyl)propanamide

CAS No.: 55860-23-6

Cat. No.: VC2438115

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55860-23-6 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 3-chloro-N-(2-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | MLIZEDMVMDRWCA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)CCCl |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)CCCl |

Introduction

Chemical Identity and Physical Properties

3-chloro-N-(2-methoxyphenyl)propanamide is characterized by its specific molecular structure containing a propanamide backbone with a chloro substituent and a methoxy-substituted phenyl ring. The compound's physical and chemical parameters are essential for understanding its behavior in different applications.

Basic Identification

The compound is identified through several standardized chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 55860-23-6 |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Structural Features | Chlorinated propanamide with 2-methoxyphenyl group |

| Physical State | Solid at room temperature |

This halogenated amide features a 3-carbon propanamide chain with a chlorine atom at the 3-position and an amide bond connecting it to a 2-methoxyphenyl ring. The presence of the methoxy group at the ortho position of the phenyl ring significantly influences the compound's physicochemical properties and reactivity patterns.

Spectroscopic Characteristics

Spectroscopic techniques are crucial for the identification and characterization of 3-chloro-N-(2-methoxyphenyl)propanamide. Though specific spectral data for this compound is limited in the search results, similar propanamide derivatives typically exhibit characteristic spectral features:

The infrared spectrum would likely show strong absorption bands corresponding to the amide N-H stretching (approximately 3300 cm⁻¹), C=O stretching (approximately 1670 cm⁻¹), and C-O stretching from the methoxy group (approximately 1250 cm⁻¹).

Synthesis and Preparation

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide involves specific reaction pathways that leverage the reactivity of precursor molecules. Understanding these synthetic routes is essential for its production and applications.

Standard Synthetic Approaches

Based on common practices in organic synthesis, 3-chloro-N-(2-methoxyphenyl)propanamide can likely be prepared through various methods, particularly focusing on amide bond formation between appropriate precursors:

-

Reaction between 3-chloropropanoyl chloride and 2-methoxyphenylamine (o-anisidine) in the presence of a base such as triethylamine.

-

Coupling of 3-chloropropanoic acid with 2-methoxyphenylamine using coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU.

-

Chlorination of N-(2-methoxyphenyl)propanamide using appropriate chlorinating agents.

These synthetic pathways typically require careful control of reaction conditions to optimize yield and purity.

Purification Methods

After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques for similar propanamide derivatives include:

| Purification Method | Typical Conditions |

|---|---|

| Recrystallization | Using solvent systems such as ethanol/water or ethyl acetate/hexane |

| Column Chromatography | Silica gel with hexane/ethyl acetate gradient elution |

| Preparative HPLC | For higher purity requirements |

Applications and Utility

3-chloro-N-(2-methoxyphenyl)propanamide serves as a valuable intermediate in chemical synthesis, particularly in the development of pharmaceutical compounds and specialty chemicals.

Pharmaceutical Synthesis

The compound functions as a key building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the reactive chlorine atom and the specifically substituted aromatic ring, make it useful for constructing more complex molecular architectures.

The chlorine atom at the 3-position provides a reactive site for nucleophilic substitution reactions, enabling further functionalization and incorporation into larger molecular frameworks. This reactivity profile is particularly valuable in medicinal chemistry for the development of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-inflammatory agents

-

Analgesic compounds

Chemical Research Applications

Beyond pharmaceutical applications, 3-chloro-N-(2-methoxyphenyl)propanamide serves as a model compound for studying:

-

Amide bond formation and stability

-

Structure-activity relationships in biological systems

-

Substituent effects on reactivity patterns

-

Crystal packing arrangements of substituted amides

Structural Analysis and Molecular Interactions

Understanding the structural characteristics and molecular interactions of 3-chloro-N-(2-methoxyphenyl)propanamide provides insights into its chemical behavior and potential applications.

Structural Features

The compound exhibits several key structural features that influence its chemical behavior:

-

The amide bond provides rigidity and hydrogen bonding capability

-

The 2-methoxy substituent on the phenyl ring creates a specific electronic environment

-

The 3-chloro group on the propanoyl chain introduces electrophilic character

These features collectively contribute to the compound's chemical reactivity and physical properties.

Molecular Interactions

The presence of multiple functional groups enables 3-chloro-N-(2-methoxyphenyl)propanamide to engage in various molecular interactions:

| Interaction Type | Participating Groups | Potential Partners |

|---|---|---|

| Hydrogen Bonding | N-H amide proton | Carbonyl oxygen, water, alcohols |

| π-π Interactions | Aromatic ring | Other aromatic systems |

| Dipole-Dipole | C=O and C-Cl bonds | Polar molecules |

| Coordination | Lone pairs on O and N | Metal centers |

These interaction capabilities are relevant to its behavior in biological systems and crystal structures.

Comparative Analysis

Comparing 3-chloro-N-(2-methoxyphenyl)propanamide with structurally related compounds provides valuable insights into structure-activity relationships and chemical behavior patterns.

Structural Analogues

Several related compounds differ from 3-chloro-N-(2-methoxyphenyl)propanamide in their substituent patterns:

| Compound | Structural Difference | Notable Effects |

|---|---|---|

| 3-chloro-N-(2-methylphenyl)propanamide | Methyl instead of methoxy at 2-position | Reduced hydrogen bonding capability |

| 3-chloro-N-(4-methoxyphenyl)propanamide | Methoxy at 4-position instead of 2-position | Different electronic distribution |

| 3-chloro-N-(2,4-difluorophenyl)propanamide | Fluorine atoms instead of methoxy group | Increased electronegativity and lipophilicity |

These structural variations can significantly impact properties such as solubility, reactivity, and biological activity.

Research Applications and Future Directions

Current research involving 3-chloro-N-(2-methoxyphenyl)propanamide spans various scientific disciplines, with particular emphasis on its utility as a synthetic intermediate.

Current Research Applications

The compound finds application in several research areas:

-

As a building block in medicinal chemistry

-

In structure-activity relationship studies

-

As a model compound for investigating amide bond properties

-

In crystal engineering studies examining substituent effects

Future Research Directions

Potential areas for future investigation include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel catalytic applications

-

Investigation of biological activities in different model systems

-

Application in advanced materials with specific interaction properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume